REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[C:12]([NH:13][C:14](=[O:24])[CH2:15][CH2:16][S:17][CH2:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[CH:11][N:10]([C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)[N:9]=1.CN(C)C=O.I[CH2:37][CH3:38]>O.C(OCC)(=O)C>[Cl:7][C:8]1[C:12]([N:13]([CH2:37][CH3:38])[C:14](=[O:24])[CH2:15][CH2:16][S:17][CH2:18][CH2:19][C:20]([F:22])([F:21])[F:23])=[CH:11][N:10]([C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)[N:9]=1 |f:0.1.2|
|
Name
|
cesium carbonate
|
Quantity
|
654 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1NC(CCSCCC(F)(F)F)=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.089 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 40° C. for 2 hours, at which point thin layer chromatography analysis [((Eluent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL, 3-neck round bottom flask, equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ethyl acetate (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated to dryness at <40° C
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
ADDITION
|
Details
|
The fractions containing pure product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |